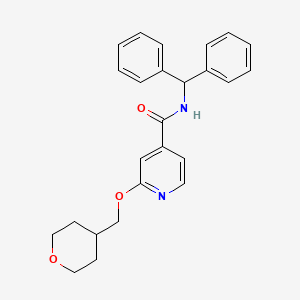
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide” is a complex organic compound. It contains a benzhydryl group (two phenyl rings connected by a methylene bridge), an isonicotinamide group (a pyridine ring with a carboxamide group), and a tetrahydropyran ring (a six-membered ring with one oxygen atom and five carbon atoms) which is methoxy-substituted .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzhydryl group would provide aromaticity, the isonicotinamide group would introduce polarity, and the tetrahydropyran ring would add steric bulk .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The tetrahydropyran ring could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a tetrahydropyran ring are typically colorless and volatile .Scientific Research Applications
Synthesis of Pyran Derivatives : A study by Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides using related pyran derivatives. This work highlights the utility of pyran compounds in the synthesis of other chemical structures (Agekyan & Mkryan, 2015).
Green Synthesis Method : Zolfigol et al. (2013) reported a green, simple, and efficient method for preparing pyranopyrazoles, demonstrating the environmental benefits of using isonicotinic acid in chemical synthesis (Zolfigol et al., 2013).
Antiallergic Activity : Nohara et al. (1985) synthesized pyran derivatives that exhibited antiallergic activity, indicating potential therapeutic applications (Nohara et al., 1985).
Diversity-Oriented Synthesis : Zaware et al. (2011) synthesized a library of substituted tetrahydropyrones, showcasing the diversity and potential for biological screening of these compounds (Zaware et al., 2011).
Spiroketal Synthesis : Ley et al. (1986) explored the alkylation reactions of anions derived from tetrahydropyran for spiroketal synthesis, a crucial process in the synthesis of complex natural products (Ley et al., 1986).
Antimicrobial and Anticoccidial Activity : Georgiadis (1976) synthesized pyran derivatives with antimicrobial and anticoccidial activity, which could have implications in the development of new drugs (Georgiadis, 1976).
Synthesis of Pyrazole Ligands : Budzisz et al. (2004) synthesized pyrazole ligands and their complexes with metal ions, contributing to the field of coordination chemistry (Budzisz et al., 2004).
Serotonin and Norepinephrine Transporters Study : Zhang et al. (2005) conducted a study on pyran derivatives, demonstrating their affinity for serotonin and norepinephrine transporters, which has implications in neuroscience and pharmacology (Zhang et al., 2005).
properties
IUPAC Name |
N-benzhydryl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(22-11-14-26-23(17-22)30-18-19-12-15-29-16-13-19)27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,14,17,19,24H,12-13,15-16,18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMPFOKKGRYGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2727584.png)
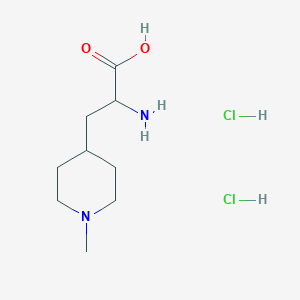
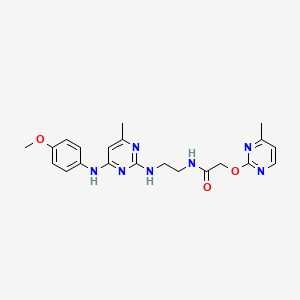
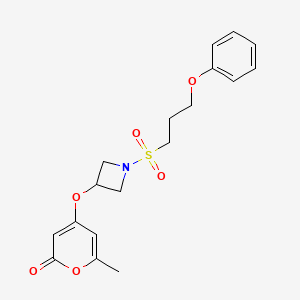
![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)

![tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2727596.png)

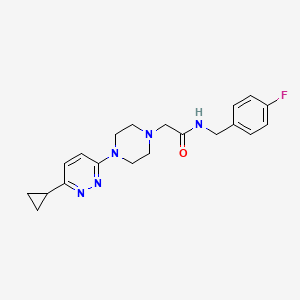
![2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2727599.png)
![Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2727600.png)
![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)